
N,N-Dimethyl-2-(triethoxysilyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(triethoxysilyl)aniline is an organic compound that belongs to the class of anilines It features a dimethylamino group attached to a phenyl ring, which is further substituted with a triethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(triethoxysilyl)aniline typically involves the reaction of N,N-dimethylaniline with a triethoxysilane derivative. One common method is the hydrosilylation reaction, where the aniline derivative reacts with triethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(triethoxysilyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of primary or secondary amines .
Scientific Research Applications
N,N-Dimethyl-2-(triethoxysilyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is explored for its potential use in bioconjugation and as a labeling agent.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable siloxane bonds.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(triethoxysilyl)aniline involves its ability to form stable bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is exploited in applications such as surface modification and cross-linking in polymers .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the triethoxysilyl group and is primarily used in dye synthesis.
N,N-Dimethyl-4-(trimethylsilyl)ethynylaniline: Contains a trimethylsilyl group instead of triethoxysilyl, used in different synthetic applications
Uniqueness
N,N-Dimethyl-2-(triethoxysilyl)aniline is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties such as enhanced reactivity towards hydrolysis and condensation reactions. This makes it particularly valuable in applications requiring strong and stable siloxane bonds .
Properties
CAS No. |
95823-50-0 |
|---|---|
Molecular Formula |
C14H25NO3Si |
Molecular Weight |
283.44 g/mol |
IUPAC Name |
N,N-dimethyl-2-triethoxysilylaniline |
InChI |
InChI=1S/C14H25NO3Si/c1-6-16-19(17-7-2,18-8-3)14-12-10-9-11-13(14)15(4)5/h9-12H,6-8H2,1-5H3 |
InChI Key |
SUURRFOAMMFNNN-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1N(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
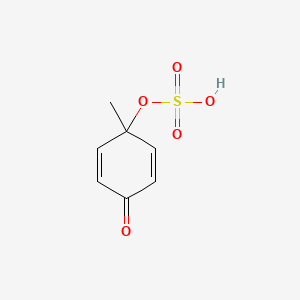
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
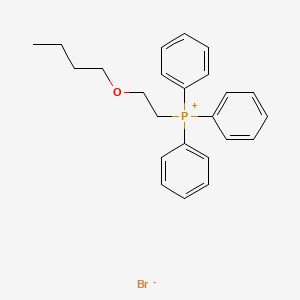

![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)

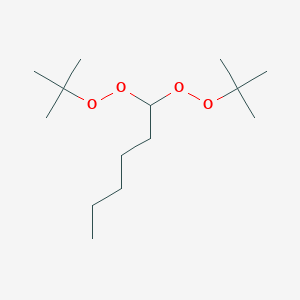
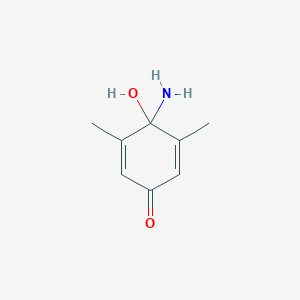
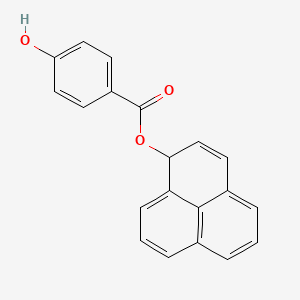
![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)
